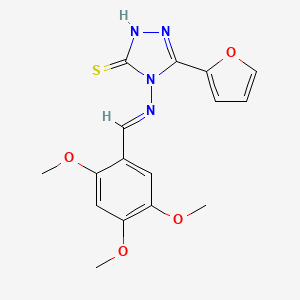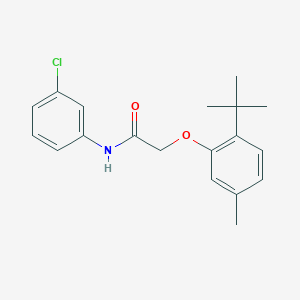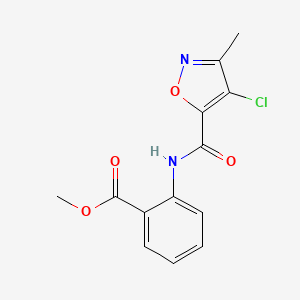
5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: is a heterocyclic compound that contains a triazole ring, a furan ring, and a thiol group. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.
Formation of the Benzylidene Group: The benzylidene group is formed through a condensation reaction between the triazole derivative and 2,4,5-trimethoxybenzaldehyde.
Introduction of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The furan ring and triazole ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic).
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Benzyl Derivatives: Formed from the reduction of the benzylidene group.
Substituted Derivatives: Formed from substitution reactions on the furan or triazole rings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes.
Antifungal Activity: The compound may disrupt the cell membrane integrity of fungi, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-FURYL)-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but lacks the benzylidene group.
4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but lacks the furan ring.
5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE: Similar structure but lacks the thiol group.
Uniqueness
- The presence of both the furan ring and the thiol group in the same molecule provides unique chemical reactivity and potential biological activities.
- The benzylidene group adds to the compound’s ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
Propiedades
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-21-12-8-14(23-3)13(22-2)7-10(12)9-17-20-15(18-19-16(20)25)11-5-4-6-24-11/h4-9H,1-3H3,(H,19,25)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAHZSXCZZNTKR-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![9-Tert-butyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione](/img/structure/B5593792.png)
![2-{2-[ethyl(3-methylphenyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5593794.png)
![2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5593801.png)
![(4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5593809.png)
![ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate](/img/structure/B5593814.png)
![METHYL 3-[(4-FLUOROANILINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B5593823.png)

![6-tert-butyl-4-[(4-chlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5593831.png)
